molecular formula C20H21N5O B2861227 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 879574-86-4

7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2861227
CAS No.: 879574-86-4
M. Wt: 347.422
InChI Key: KMYWCJKUIZFEOM-UHFFFAOYSA-N
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Description

7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C20H21N5O and its molecular weight is 347.422. The purity is usually 95%.
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Biological Activity

The compound 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine belongs to a class of pyrazolo[1,5-a]pyrimidines known for their diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-methoxyphenyl derivatives under controlled conditions to yield the desired pyrazolo[1,5-a]pyrimidine structure. The synthetic pathway typically includes the following steps:

  • Formation of Pyrazole Ring : The initial step involves the formation of the pyrazole ring through condensation reactions.
  • Cyclization : Subsequent cyclization with appropriate electrophiles leads to the construction of the pyrazolo[1,5-a]pyrimidine framework.
  • Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial activity. For instance, derivatives of 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine have shown minimum inhibitory concentrations (MICs) ranging from 0.187 to 0.50 µg/mL against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

CompoundMIC (µg/mL)Activity Type
This compound0.187 - 0.50Antibacterial
6 (similar derivative)0.187 - 0.50Antibacterial
Control AntibioticsVariesReference Activity

Antibiofilm Activity

The compound also demonstrates antibiofilm activity. In studies using the crystal violet assay, it was found that certain derivatives effectively inhibited biofilm formation in bacterial cultures. This property is crucial for combating persistent infections caused by biofilm-forming pathogens .

Cytotoxic Effects

Preliminary cytotoxicity studies have indicated that some derivatives of pyrazolo[1,5-a]pyrimidines exhibit selective cytotoxic effects against cancer cell lines. For example, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells while sparing normal cells .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of pyrazolo[1,5-a]pyrimidines:

  • Anticancer Activity : A study demonstrated that specific derivatives could inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis.
  • Antiparasitic Effects : Other research has shown that these compounds possess antitrypanosomal and antischistosomal activities, making them candidates for treating parasitic infections .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may act as selective inhibitors of key enzymes involved in cellular metabolism and signaling pathways.

Properties

IUPAC Name

7-(3,5-dimethylpyrazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-12-11-18(24-14(3)10-13(2)22-24)25-20(21-12)19(15(4)23-25)16-8-6-7-9-17(16)26-5/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYWCJKUIZFEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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